molecular formula C26H22F3NO4 B7741572 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7741572
M. Wt: 469.5 g/mol
InChI Key: NWENXSYYCLMVPJ-UHFFFAOYSA-N
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Description

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as hydroxyl, phenoxy, and trifluoromethyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the formation of the chromen-4-one core, followed by the introduction of the benzyl(methyl)amino group through nucleophilic substitution reactions. The hydroxyl and phenoxy groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromen-4-one core or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its hydroxyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure, coumarins also possess a chromen-4-one core and exhibit diverse biological activities.

    Flavonoids: These compounds share structural similarities and are known for their antioxidant and anti-inflammatory properties.

    Quinolones: Another class of compounds with a similar core structure, quinolones are widely used as antibiotics.

Uniqueness

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c1-16-7-6-10-18(13-16)33-24-22(32)19-11-12-21(31)20(23(19)34-25(24)26(27,28)29)15-30(2)14-17-8-4-3-5-9-17/h3-13,31H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWENXSYYCLMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)CC4=CC=CC=C4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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